Synthesis and Characterization of 3-Iodo-5-nitro-1H-indazole: A Technical Guide
Synthesis and Characterization of 3-Iodo-5-nitro-1H-indazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-5-nitro-1H-indazole, a valuable building block for researchers, scientists, and drug development professionals. This document outlines a plausible and detailed synthetic protocol, expected physicochemical and spectroscopic properties, and the necessary characterization methodologies.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group and an iodine atom onto the indazole scaffold offers unique opportunities for further chemical modifications. The nitro group can be reduced to an amine, providing a handle for amide coupling or other transformations, while the iodo substituent at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes 3-Iodo-5-nitro-1H-indazole a key intermediate in the synthesis of complex molecules with potential therapeutic applications.
Synthesis of 3-Iodo-5-nitro-1H-indazole
The most direct synthetic route to 3-Iodo-5-nitro-1H-indazole is the electrophilic iodination of the commercially available 5-nitro-1H-indazole. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, favoring substitution on the electron-rich pyrazole ring, specifically at the C3 position.
Synthetic Workflow
The synthesis proceeds via a one-step iodination reaction.
Caption: Synthetic workflow for 3-Iodo-5-nitro-1H-indazole.
Experimental Protocol
Materials:
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5-nitro-1H-indazole
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Iodine (I₂)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Melting point apparatus
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Standard laboratory glassware
Procedure:
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To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
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In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous DMF.
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Slowly add the iodine solution dropwise to the reaction mixture at room temperature.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into an ice-water bath.
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Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-Iodo-5-nitro-1H-indazole as a solid.
Characterization of 3-Iodo-5-nitro-1H-indazole
The structure and purity of the synthesized 3-Iodo-5-nitro-1H-indazole should be confirmed by various spectroscopic and analytical techniques. The expected data, based on the analysis of closely related compounds, are summarized below.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, acetone; insoluble in water |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, NH), ~8.8 (d, 1H, H4), ~8.3 (dd, 1H, H6), ~7.8 (d, 1H, H7) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~148 (C5), ~142 (C7a), ~125 (C6), ~122 (C4), ~115 (C3a), ~112 (C7), ~90 (C3) |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1520 & ~1340 (NO₂ stretch, asymmetric and symmetric), ~1620 (C=N stretch), ~820 (C-I stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 289.94 [M+H]⁺, 287.93 [M-H]⁻ |
Experimental Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz spectrometer.
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¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum on a 100 MHz spectrometer.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
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Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method for this compound.
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
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Analysis: Analyze in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions.
Melting Point Determination:
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Apparatus: Use a standard melting point apparatus.
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Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and heat gradually, recording the temperature range over which the substance melts.
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
Caption: Logical workflow for the characterization of 3-Iodo-5-nitro-1H-indazole.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3-Iodo-5-nitro-1H-indazole. The outlined experimental protocol offers a reliable method for its preparation, and the tabulated spectroscopic and physicochemical data serve as a valuable reference for its identification and quality control. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry and drug discovery.
